1,4-Pentadien-3-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

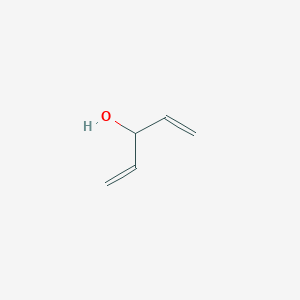

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

penta-1,4-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWSAALRSINTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238922 | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-65-6 | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 1,4 Pentadien 3 Ol Within the Alkenol Class

1,4-Pentadien-3-ol, also known as divinylcarbinol, is an organic compound that belongs to the alkenol class. ontosight.aiontosight.aiwiktionary.org Alkenols are characterized by the presence of at least one carbon-carbon double bond (alkene functionality) and at least one hydroxyl group (-OH) (alcohol functionality). ontosight.aiwiktionary.orgbyjus.com In the case of this compound, the structure consists of a five-carbon chain with two double bonds, located at the first and fourth positions, and a hydroxyl group attached to the third carbon. ontosight.ai This specific arrangement of functional groups, with the hydroxyl group situated on a carbon atom between two double bonds, imparts unique chemical reactivity to the molecule. The IUPAC name for this compound is penta-1,4-dien-3-ol. nih.gov

The presence of both alkene and alcohol functionalities allows this compound to undergo reactions characteristic of both groups. ontosight.ai The double bonds can participate in addition reactions, while the hydroxyl group can be involved in substitution or oxidation reactions. The interplay between these functional groups within the same molecule makes it a versatile building block in organic synthesis.

Significance of Conjugated Dienes in Organic Synthesis

The two double bonds in 1,4-pentadien-3-ol are separated by a single carbon-carbon bond, creating a conjugated system. ontosight.ai Conjugated dienes are organic compounds that feature alternating double and single bonds. fiveable.me This arrangement leads to the delocalization of pi electrons across the p-orbitals of the involved carbon atoms. fiveable.meutexas.edu This electron delocalization results in increased stability compared to non-conjugated dienes. slideshare.netorgosolver.com

Conjugated dienes are of paramount importance in organic synthesis due to their unique reactivity. fiveable.meutexas.edu They are key components in pericyclic reactions, most notably the Diels-Alder reaction. fiveable.meutexas.edu The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring, enabling the construction of complex cyclic molecules with a high degree of stereocontrol. utexas.eduorgosolver.com Furthermore, conjugated dienes can undergo 1,2- and 1,4-addition reactions with electrophiles, leading to the formation of different constitutional isomers. utexas.edu The versatility and reactivity of conjugated dienes make them invaluable substrates for transition metal-catalyzed reactions, facilitating the synthesis of a wide array of complex and biologically active molecules. nih.gov

Historical Development of 1,4 Pentadien 3 Ol Chemistry

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and limitations. These pathways primarily involve the introduction of a hydroxyl group onto a pre-existing pentadiene framework or the construction of the carbon skeleton through ethynylation reactions followed by reduction.

Reaction of 1,4-Pentadiene (B1346968) with Hydroxyl-Introducing Reagents

One direct approach to synthesizing this compound involves the reaction of 1,4-pentadiene with a reagent capable of selectively introducing a hydroxyl group at the C-3 position. ontosight.ai This method is conceptually straightforward but can be challenged by issues of regioselectivity and the potential for side reactions, such as addition across the double bonds. The choice of reagent and reaction conditions is crucial to favor the desired allylic hydroxylation over other possible transformations.

Synthesis via Ethynylation Routes

Ethynylation routes represent a versatile and widely employed strategy for constructing the carbon backbone of this compound and its derivatives. These methods typically involve the reaction of an appropriate carbonyl compound or a smaller alkynol with an ethynylating agent, such as an ethynyl (B1212043) Grignard reagent or lithium acetylide.

A documented synthesis of 1,4-pentadiyne-3-ol, a precursor to this compound, involves the ethynylation of propynal. mdpi.com The process begins with the oxidation of propargyl alcohol to propynal. Subsequent reaction of propynal with ethynyl magnesium bromide leads to the formation of 1,4-pentadiyne-3-ol. mdpi.com This intermediate can then be selectively reduced to yield this compound.

Another notable ethynylation route utilizes methyl acetate (B1210297) and ethynyl magnesium chloride. mdpi.com This method has been described as a convenient synthesis for producing a methylated derivative, 3-methyl-1,4-pentadiyne-3-ol. A key challenge in this route is the handling of ethyl chloride, which is required for the preparation of the Grignard reagent. mdpi.com An optimized version of this synthesis, using ethynyl magnesium bromide and tetrahydrofuran (B95107) (THF) as the solvent, has been reported to provide higher yields. mdpi.com

| Starting Material | Reagent | Solvent | Reported Advantage |

| Methyl Acetate | Ethynyl Magnesium Bromide | THF | Higher yield compared to the ethynyl magnesium chloride route. mdpi.com |

The synthesis can also commence from 1-butyne-3-ol. mdpi.com This pathway involves the oxidation of 1-butyne-3-ol to the corresponding ketone, followed by ethynylation with an ethynyl Grignard reagent to furnish the desired dialkynyl alcohol framework. mdpi.com

Partial Hydrogenation of 1,4-Pentadiyn-3-ol

Once 1,4-pentadiyn-3-ol is synthesized through various ethynylation routes, the final step to obtain this compound is a partial hydrogenation reaction. This reduction must be carefully controlled to selectively reduce the triple bonds to double bonds without hydrogenating the newly formed double bonds or the alcohol functionality. Catalytic methods are often employed for this transformation. For instance, the selective reduction of a related compound, 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1-penten-4-yn-3-ol, has been achieved. google.com

Utilizing Poisoned Palladium Catalysts (Lindlar Catalysts)

The synthesis of this compound derivatives can be effectively achieved through the partial hydrogenation of a corresponding enyne precursor. Poisoned palladium catalysts, most notably Lindlar catalysts, are conventionally employed for this type of transformation, which selectively reduces an alkyne to a cis-alkene without affecting other reducible functional groups. google.comsamaterials.com A Lindlar catalyst consists of palladium supported on a carrier like calcium carbonate (CaCO₃) and deactivated with a catalyst poison, such as lead. samaterials.com This "poisoning" deactivates the most active sites on the palladium surface, preventing the over-reduction of the newly formed alkene to an alkane. samaterials.comappliedcatalysts.com

In a specific application, a derivative of this compound, namely 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1,4-pentadien-3-ol, is prepared from its alkyne precursor, 1-(3-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-1-penten-4-yn-3-ol. google.com The reaction involves dissolving the starting material in an inert organic solvent such as ethyl acetate or toluene (B28343) and hydrogenating it in the presence of a Lindlar catalyst. google.com Additional catalyst poisons can also be introduced to further enhance selectivity. google.com This method underscores the utility of poisoned palladium catalysts in converting penten-yn-ol structures into the valuable pentadienol framework. google.com

Asymmetric Synthesis Approaches Involving this compound

The prochiral nature of this compound, which possesses two enantiotopic vinyl groups, makes it an ideal substrate for asymmetric synthesis. orgsyn.org Methodologies that can differentiate between these two groups allow for the creation of chiral, optically active compounds that are valuable intermediates in the synthesis of biologically active molecules. nii.ac.jpkanazawa-u.ac.jp

Desymmetrization Strategies

Desymmetrization is a powerful strategy in asymmetric synthesis that introduces chirality to an achiral or meso compound by selectively reacting with one of its prochiral functional groups. nii.ac.jp For this compound (also known as divinylcarbinol), desymmetrization provides access to optically active alcohol derivatives that retain an unreacted vinyl group, a versatile handle for further chemical transformations. kanazawa-u.ac.jp

A highly effective method for the desymmetrization of this compound is the asymmetric 1,3-dipolar cycloaddition of azomethine imines. nii.ac.jpnih.gov This reaction creates multiple stereogenic centers in a single step with high levels of control over the stereochemical outcome. nii.ac.jp The reaction between this compound and various azomethine imines yields optically active trans-pyrazolidines with excellent regio-, diastereo-, and enantioselectivity, achieving enantiomeric excess (ee) values as high as 99%. nii.ac.jpnih.govresearchgate.net This cycloaddition has been successfully demonstrated with both aryl- and alkyl-substituted azomethine imines. nih.govresearchgate.net

The reaction's success hinges on a specially designed magnesium-mediated system. nii.ac.jp Initial investigations found that treating this compound and the chiral auxiliary with a Grignard reagent like methylmagnesium bromide (MeMgBr) or butylmagnesium chloride (nBuMgCl) in a suitable solvent, followed by the addition of the azomethine imine, led to the desired cycloadduct. nii.ac.jp The use of ethyl cyanide (EtCN) as the solvent and nBuMgCl as the Grignard reagent was found to significantly improve the reaction yield. nii.ac.jp

Table 1: Stoichiometric Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Imines to this compound

Data sourced from research findings on the desymmetrization of this compound. nii.ac.jp

The stereochemical outcome of the cycloaddition is controlled by a chiral auxiliary, with diisopropyl (R,R)-tartrate [(R,R)-DIPT] being particularly effective. nii.ac.jpnih.govresearchgate.net In this reaction system, (R,R)-DIPT is used in either stoichiometric or catalytic amounts to induce asymmetry. nii.ac.jp The tartrate auxiliary coordinates with the magnesium center, creating a chiral environment that directs the azomethine imine to one of the two enantiotopic vinyl groups of the this compound. nii.ac.jposi.lv This controlled approach ensures the formation of trans-pyrazolidines with high diastereoselectivity and enantioselectivity. nii.ac.jpmdpi.com

The desymmetrization of this compound via 1,3-dipolar cycloaddition is accomplished using a magnesium-mediated, multi-nucleating chiral reaction system. nii.ac.jpnih.govresearchgate.net This system is prepared by reacting this compound and (R,R)-DIPT with a Grignard reagent. nii.ac.jp The resulting magnesium alkoxide complex creates a rigid, chiral environment. nii.ac.jposi.lv The azomethine imine is then added to this solution, and the mixture is heated, leading to the cycloaddition. nii.ac.jp The use of a catalytic amount of (R,R)-DIPT is also feasible for this transformation, particularly when accompanied by the addition of magnesium bromide (MgBr₂). nih.gov This catalytic variant enhances the practicality of the method for preparing optically active nitrogen- and oxygen-containing chemicals. kanazawa-u.ac.jp

An alternative and well-established method for the desymmetrization of divinylcarbinols like this compound is the Katsuki-Sharpless asymmetric epoxidation. orgsyn.orgnii.ac.jporgsyn.org This reaction selectively epoxidizes one of the enantiotopic vinyl groups to yield a chiral epoxy alcohol, which is a versatile synthetic intermediate. nii.ac.jptcichemicals.com

The reaction employs a chiral catalyst system composed of titanium(IV) isopropoxide [Ti(Oi-Pr)₄], a chiral tartrate ester such as (+)-diisopropyl L-tartrate ((+)-DIPT), and an oxidant like tert-butyl hydroperoxide (TBHP). orgsyn.orgorgsyn.orgtcichemicals.com The chirality of the tartrate ester directs the epoxidation to one of the two vinyl groups, resulting in a monoepoxide with high enantioselectivity. orgsyn.orgorgsyn.org An initial enantiomeric excess of 88% has been observed, which can be further enhanced to over 99% ee through a subsequent kinetic resolution step. orgsyn.org During this process, the undesired minor enantiomer of the product undergoes a second, "matched" epoxidation reaction, while the desired major enantiomer is "mismatched" and reacts much more slowly, allowing it to be enriched over time. orgsyn.org

Pericyclic Reactions of this compound and Related Systems

Pericyclic reactions are concerted processes involving a cyclic redistribution of bonding electrons. For this compound, these reactions are typically initiated by converting the hydroxyl group into a good leaving group, which facilitates the formation of a key pentadienyl cation intermediate. nih.govwikipedia.org This cation is the central player in the subsequent ring-forming steps.

The Nazarov cyclization is a cornerstone reaction for the synthesis of five-membered rings. wikipedia.org While classically involving the acid-catalyzed cyclization of divinyl ketones, the use of divinyl carbinols like this compound as precursors has become an increasingly common and effective strategy. nih.gov This approach involves the in situ generation of the necessary pentadienyl cation through acid-promoted dehydration of the alcohol. nih.gov

A significant development in the chemistry of this compound is the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization. This cascade reaction allows for the rapid construction of complex heterocyclic scaffolds. nih.govrsc.org Research has demonstrated that using an iron(III) bromide (FeBr₃) catalyst, substituted 3-(2-anilinyl)-1,4-pentadien-3-ols can be converted into cyclopenta[b]indoles with high efficiency, diastereoselectivity, and regioselectivity. nih.govrsc.org

The reaction proceeds through a sequence of Nazarov cyclization, intramolecular nucleophilic amination by the tethered aniline (B41778) group, and subsequent isomerization. rsc.org This methodology is notable for its use of an inexpensive and environmentally benign catalyst under relatively mild conditions. nih.gov The scope of the reaction is broad, tolerating various substituents on the phenyl ring of the pentadienol substrate, as detailed in the table below. nih.gov

| Substrate Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 6i | 78 |

| 4-Me | 6j | 75 |

| 4-OMe | 6k | 72 |

| 4-F | 6l | 81 |

| 4-Cl | 6m | 79 |

| 4-Br | 6n | 76 |

| 3-Cl | 6o | 75 |

| 2-Cl | 6p | 71 |

| 2-Br | 6q | 69 |

| 1-Naphthyl | 6r | 63 |

A similar catalytic process has been successfully applied to the synthesis of spiro[indene-1,4′-quinoline]s, further demonstrating the versatility of this interrupted Nazarov cyclization strategy. rsc.orgresearchgate.net

The formation of the pentadienyl cation is the critical initiating step of the Nazarov cyclization for this compound substrates. nih.gov The process begins with the coordination of a Brønsted or Lewis acid to the hydroxyl group, converting it into a good leaving group (e.g., water). wikipedia.orgyoutube.com Subsequent departure of this leaving group generates a resonance-stabilized pentadienyl cation. nih.govwikipedia.org This ionization is an effective method to initiate the cyclization, as the resulting carbocation is conjugated with the two double bonds. nih.gov

Once formed, the pentadienyl cation undergoes a 4π-electrocyclic ring closure to produce an oxyallyl cation intermediate. nih.govwikipedia.org In the standard Nazarov pathway, this intermediate would lose a proton to yield a cyclopentenone product. wikipedia.org However, in "interrupted" Nazarov reactions, the highly electrophilic oxyallyl cation is trapped by a nucleophile before proton loss can occur. nih.gov In the case of the synthesis of cyclopenta[b]indoles, the appended aniline group acts as an intramolecular nucleophile, trapping the cation to form the new heterocyclic ring. nih.gov The cyclopentyl allylic carbocation species has also been successfully trapped by an external nucleophile like ethanol. researchgate.net This trapping step is crucial for diverting the reaction from the simple cyclopentenone product towards more complex molecular architectures.

Remarkable rate enhancements for the Nazarov cyclization of 1,4-pentadien-3-ols have been achieved by employing supramolecular catalysis. acs.orgosti.gov Specifically, a water-soluble, self-assembled tetrahedral organometallic cage, K₁₂[Ga₄L₆] (where L = 1,5-bis(2,3-dihydroxybenzamido)naphthalene), has been shown to be an exceptionally efficient catalyst for this transformation. acs.orgnih.gov

The catalyzed reaction proceeds more than a million times faster than the uncatalyzed background reaction, a rate acceleration that is comparable to those observed in some enzymatic systems. acs.orgnih.gov This catalysis operates under mild, aqueous conditions at neutral pH, in stark contrast to the strong acidic conditions typically required. escholarship.org The unprecedented rate enhancement is attributed to a combination of factors within the cage's hydrophobic interior: stabilization of protonated reaction intermediates and the effect of constrictive binding, which pre-organizes the substrate into a reactive conformation. acs.orgescholarship.org Computational and kinetic studies suggest that while electrocyclization is the rate-determining step in the uncatalyzed reaction, the barriers for water loss and electrocyclization are nearly equal in the cage-catalyzed process. nih.govresearchgate.net

| Reaction Condition | Substrate | Rate Constant (k, s⁻¹) | Rate Acceleration (k_cat/k_uncat) |

|---|---|---|---|

| Uncatalyzed (background) | This compound | ~1 x 10⁻⁹ | 1 |

| Catalyzed by K₁₂[Ga₄L₆] | This compound | ~2.1 x 10⁻³ | ~2,100,000 |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com It is a powerful, stereospecific, and concerted pericyclic reaction. wikipedia.orgmsu.edu A key requirement for the diene component is that it must be a conjugated system capable of adopting an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Structurally, this compound is a conjugated diene and possesses the necessary π-system to participate in Diels-Alder reactions. masterorganicchemistry.comnist.gov The molecule can adopt the required s-cis conformation for the cycloaddition to occur. In a normal-demand Diels-Alder reaction, the diene should be electron-rich, and the dienophile electron-poor. youtube.comkhanacademy.org The hydroxyl group at the C-3 position of this compound may influence its electronic properties and reactivity as a diene.

Despite meeting the fundamental structural requirements, specific examples of this compound or its simple derivatives acting as the diene component in Diels-Alder reactions are not widely reported in the surveyed scientific literature. While theoretically plausible, this transformation is less characteristic of the compound's reactivity compared to the well-documented Nazarov cyclization.

An electrocyclic reaction is an intramolecular pericyclic process where a conjugated π-electron system undergoes cyclization by converting one π-bond into a σ-bond, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com These reactions are highly stereospecific, and their outcomes are governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com

The Nazarov cyclization of this compound is a prime example of a cationic 4π-electron thermal electrocyclic reaction. wikipedia.orgacs.org The key mechanistic step is the conrotatory ring closure of the pentadienyl cation intermediate. wikipedia.orgyoutube.com In this step, the four π-electrons of the cation system reorganize through a cyclic transition state, where the terminal lobes of the highest occupied molecular orbital (HOMO) rotate in the same direction (conrotation) to form the new carbon-carbon σ-bond, resulting in the five-membered ring of the oxyallyl cation. wikipedia.orgwikipedia.org

Beyond the classic pathway, related electrocyclic reactions of divinyl carbinol systems have been developed. For instance, an unprecedented oxidative Nazarov electrocyclization has been reported for unfunctionalized tertiary divinyl carbinols, providing access to highly substituted cyclopentenones under mild conditions and broadening the scope of electrocyclization in this class of compounds. digitellinc.com This demonstrates that variations in the reaction initiation can lead to novel and synthetically useful electrocyclic transformations. digitellinc.comnih.gov

Sigmatropic Rearrangements (e.g., Cope Rearrangement)

This compound is a classic substrate for the nrochemistry.comnrochemistry.com-sigmatropic rearrangement known as the Oxy-Cope rearrangement. wikipedia.orgucla.edu This reaction involves the thermal or base-catalyzed reorganization of the molecule's skeleton. wikipedia.orgorganic-chemistry.org

The process is a variation of the Cope rearrangement, specifically applied to 1,5-dien-3-ols. nrochemistry.comucla.edu The key distinction and synthetic advantage of the Oxy-Cope variant is the presence of the hydroxyl group at the C-3 position. nrochemistry.com During the rearrangement, a concerted shift of electrons occurs through a cyclic, chair-like transition state to minimize steric interactions. nrochemistry.comwikipedia.org This pericyclic reaction leads to the formation of an enol intermediate. ucla.eduyoutube.com

The driving force for the reaction, particularly its irreversibility, is the subsequent and spontaneous keto-enol tautomerization of this intermediate into a stable unsaturated carbonyl compound. wikipedia.orgyoutube.com This tautomerization effectively removes the enol from the reaction equilibrium, pushing the reaction to completion. youtube.com

The rate of the Oxy-Cope rearrangement can be dramatically accelerated through the use of a base, such as potassium hydride (KH), in what is termed the anionic Oxy-Cope rearrangement. organic-chemistry.orgyoutube.com Deprotonation of the alcohol forms an alkoxide, and the resulting negative charge facilitates the rearrangement electronically, increasing the reaction rate by a factor of 10¹⁰ to 10¹⁷. organic-chemistry.orgyoutube.com This allows the reaction to proceed smoothly at much lower temperatures, often at room temperature. organic-chemistry.org

Table 1: Comparison of Neutral and Anionic Oxy-Cope Rearrangements

| Feature | Neutral Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement |

| Catalyst/Reagent | Heat | Base (e.g., KH) organic-chemistry.orgyoutube.com |

| Reaction Rate | Slow | Extremely Fast (10¹⁰-10¹⁷ times faster) organic-chemistry.org |

| Temperature | High (e.g., gas phase heating) wikipedia.org | Room Temperature organic-chemistry.org |

| Driving Force | Formation of a stable carbonyl via tautomerization wikipedia.org | Enhanced electronic push from alkoxide, followed by tautomerization youtube.com |

| Intermediate | Enol ucla.edu | Enolate organic-chemistry.org |

Ene Reactions

The ene reaction is a pericyclic process involving an alkene that has an allylic hydrogen (the "ene") and a second component with a multiple bond, known as the "enophile". wikipedia.org The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the ene's double bond, and a 1,5-hydrogen shift. wikipedia.org

This compound possesses the necessary structural features to act as an ene component. It contains two vinyl groups, each with allylic hydrogen atoms—specifically, the hydrogen atom on the hydroxyl-bearing carbon (C-3). In principle, this C-H bond is capable of participating in an ene reaction. The reactivity in thermal ene reactions generally follows the order of primary > secondary > tertiary for the abstracted hydrogen atom, which is favorable for the methine hydrogen at the C-3 position. wikipedia.org

Ene reactions are typically promoted when the enophile is electron-deficient. libretexts.org While specific, high-yielding examples involving this compound as the ene component are not extensively documented in introductory literature, its structure fits the prerequisite for this type of transformation. Enols themselves can serve as the hydrogen-donating ene component in what are known as Conia-ene reactions, suggesting that allylic alcohols like this compound could exhibit similar reactivity under appropriate conditions, especially with Lewis acid catalysis which can activate the enophile. wikipedia.orglibretexts.org

Catalytic Transformations

Metal-Catalyzed Reactions (e.g., Rhodium, Bismuth)

Rhodium complexes are highly effective catalysts for the hydrogenation of unsaturated compounds. nih.govrsc.orgrsc.org In the context of divinyl carbinols like this compound, rhodium-catalyzed hydrogenation can be directed to achieve various outcomes. Depending on the catalyst system and reaction conditions, the reaction can selectively reduce one or both of the carbon-carbon double bonds.

For instance, cationic rhodium catalysts have been employed in the reductive coupling of divinyl ketones with aldehydes. nih.gov This transformation proceeds via hydrogenation, demonstrating the ability of rhodium catalysts to activate the vinyl groups. nih.gov Research into the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds using chiral rhodium-phosphine complexes has shown high yields and excellent enantioselectivity, indicating that precise control over the reduction of double bonds adjacent to an oxygen-bearing carbon is achievable. rsc.orgrsc.org Such methodologies could be applied to this compound to achieve selective semi-hydrogenation to pentenols or full hydrogenation to 3-pentanol (B84944). The choice of ligands, such as tri-2-furyl phosphine, and counterions, like SbF₆⁻, has been shown to be critical in optimizing these reductive processes. nih.gov

Bismuth catalysts have emerged as effective reagents for promoting the substitution of allylic alcohols. This compound serves as a substrate in bismuth-catalyzed Sₙ1 displacement reactions. This transformation is particularly useful for forming carbon-nitrogen bonds.

In a typical procedure, a bismuth salt catalyzes the displacement of the hydroxyl group of this compound by a sulfonamide nucleophile. The reaction proceeds through a stabilized pentadienyl carbocation intermediate, characteristic of an Sₙ1 mechanism. The use of a bismuth catalyst facilitates the departure of the hydroxyl group, allowing the nucleophilic sulfonamide to attack the carbocation, yielding an amino-substituted diene. This method provides a direct route to valuable building blocks for further synthetic applications. While not directly related to this compound, other studies have shown the synthesis of 1,4-pentadien-3-one derivatives that incorporate a sulfonamide moiety, highlighting the synthetic interest in combining these structural features. nih.gov

Rhenium- and Molybdenum(VI)-Catalyzed Rearrangements of Related Alkynols

While direct catalytic rearrangements of this compound by rhenium and molybdenum are not the most cited examples, the reactivity of these metals with structurally related compounds, such as propargyl ethers and other alkynols, provides insight into potential transformations.

Rhenium catalysts have been shown to facilitate the cross-coupling of propargyl ethers with indoles, which proceeds through a rhenium vinylcarbenoid intermediate. nih.gov This key intermediate is generated after the formation of a vinylidene followed by a 1,5-hydride shift. nih.gov This mechanism demonstrates the ability of rhenium to catalyze complex bond reorganizations and rearrangements.

Molybdenum(VI) oxo species are known to catalyze the Bílik reaction, which involves the rearrangement of carbohydrates. nih.gov This reaction rearranges branched-chain monosaccharides into their linear isomers. nih.gov Although the substrates are different, the principle involves the metal center coordinating to hydroxyl groups and facilitating skeletal reorganization. This suggests that molybdenum catalysts could potentially interact with the diol system of a hydrated or oxidized this compound derivative to effect rearrangements. Furthermore, skeletal rearrangements of divinyl carbinols have been achieved using other transition metals like palladium, proceeding through novel mechanisms that avoid simple elimination pathways. nih.gov

Meyer-Schuster Rearrangement Analogues

The Meyer-Schuster rearrangement is a well-established acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This reaction proceeds through a formal 1,3-shift of the hydroxyl group. rsc.org While the classical Meyer-Schuster rearrangement involves propargyl alcohols, analogous rearrangements can be observed in related systems, providing synthetic routes to a variety of unsaturated carbonyl compounds. organicreactions.org

The core mechanism of the Meyer-Schuster rearrangement involves the protonation of the alcohol, followed by the rate-determining 1,3-shift of the protonated hydroxyl group, and finally tautomerization to the more stable carbonyl compound. wikipedia.org The reaction conditions, particularly the acidity and solvent, can significantly influence the reaction pathway and product distribution. wikipedia.orgorganicreactions.org For tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org

Modern variations of the Meyer-Schuster rearrangement often employ milder and more selective catalysts to overcome the limitations of strong acid catalysis. organicreactions.org These include transition metal-based catalysts (such as those based on ruthenium or silver) and Lewis acids. wikipedia.org For instance, a protocol utilizing Selectfluor-promoted selenirenium has been developed for the synthesis of α-selenoenals and -enones from propargylic alcohols and diselenides. nih.gov This method demonstrates the adaptability of the Meyer-Schuster type rearrangement to incorporate heteroatoms.

The rearrangement has been successfully applied to a broad range of propargylic alcohols and their derivatives, highlighting its synthetic utility. organicreactions.org The development of catalytic systems has expanded the scope of this reaction, allowing for the synthesis of complex molecules with high efficiency and stereoselectivity. organicreactions.org

Photochemical Reactions

The photochemistry of this compound and related divinyl ketones involves a variety of transformations, including photodissociation, cycloadditions, and reactions proceeding through triplet excited states. These reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity compared to the ground state molecule.

Photodissociation Dynamics

Upon absorption of ultraviolet (UV) radiation, molecules like this compound can undergo photodissociation, breaking down into smaller fragments. The specific fragmentation pathways and the dynamics of these processes are dependent on the excitation wavelength. For conjugated dienes, excitation to a higher electronic state is often followed by rapid internal conversion to the first excited singlet and triplet states. researchgate.net The subsequent reactions, including dissociation, can occur from these lower-lying excited states. The study of photodissociation dynamics provides fundamental insights into the bond-breaking processes and the nature of the excited state potential energy surfaces.

[2+2] Photocycloaddition Reactions of Related Dieneones

[2+2] Photocycloaddition reactions are powerful tools for the synthesis of four-membered rings. libretexts.org In the context of dieneones, which are structurally related to this compound, these reactions can be induced by photochemical means. nih.gov For a [2+2] photocycloaddition to occur, one of the reacting partners must be a conjugated system capable of absorbing light to form an excited state. libretexts.org

Visible light-absorbing transition metal complexes have been shown to catalyze the [2+2] cycloaddition of a diverse range of 1,3-dienes. nih.gov This approach is advantageous as it utilizes lower-energy visible light, which is tolerated by sensitive functional groups that might decompose under high-energy UV irradiation. nih.gov For example, the photochemical reaction of ketones with Danishefsky diene yields oxetanes, which are four-membered heterocyclic compounds, through a [2+2] cycloaddition pathway. documentsdelivered.comrsc.orgresearchgate.net The mechanism is proposed to involve triplet diradical intermediates. rsc.org The vinylcyclobutane products resulting from these reactions are versatile synthetic intermediates that can be further functionalized. nih.gov

Triplet Reactant Mechanisms in Photochemistry

Many photochemical reactions of conjugated dienes and related carbonyl compounds proceed through triplet excited states. researchgate.netmsu.edu Since the ground state of most organic molecules is a singlet state, direct excitation by light absorption leads to an excited singlet state. msu.edu This excited singlet can then undergo intersystem crossing to form a more stable triplet state. msu.edu

The involvement of triplet states can be investigated using sensitizers. msu.edu A sensitizer (B1316253) is a molecule that absorbs light, crosses over to its triplet state, and then transfers its energy to the reactant molecule, promoting it to its triplet state. msu.edu This process allows for the study of triplet state reactivity even when intersystem crossing is inefficient for the reactant itself. msu.edu The lifetime and reactivity of the triplet excited state of aryl ketones, for instance, have been extensively studied, with reactions occurring at very high rates. msu.edu Quenchers, such as 1,3-pentadiene, can be used to probe the involvement of triplet states in a reaction mechanism. msu.edu

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is largely dictated by the presence of its conjugated double bonds and the hydroxyl group. These functional groups allow for both nucleophilic and electrophilic interactions.

Reactivity of Conjugated Double Bonds

The conjugated π-system of this compound makes it susceptible to electrophilic attack. libretexts.org Conjugated dienes are generally more reactive towards electrophiles than non-conjugated dienes. libretexts.orgfiveable.me This increased reactivity is due to the formation of a resonance-stabilized allylic carbocation intermediate upon addition of an electrophile. fiveable.melibretexts.org

Electrophilic addition to a conjugated diene can result in a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The ratio of these products is determined by the reaction conditions, such as temperature and solvent, which dictate whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product. This is because the transition state leading to this product is lower in energy, often attributed to the greater positive charge on the internal carbon of the allylic carbocation intermediate. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. libretexts.org The 1,4-product generally has a more substituted and therefore more stable double bond. libretexts.org

The initial step in the electrophilic addition is the protonation of one of the double bonds to form the allylic carbocation. libretexts.org The nucleophile can then attack either of the two carbons that share the positive charge in the resonance hybrid, leading to the two possible addition products. libretexts.org

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that participates in a variety of chemical transformations, including etherification, esterification, and oxidation reactions. These reactions allow for the modification of the properties of the molecule and its use as a versatile intermediate in organic synthesis.

Etherification: The formation of ethers from this compound can be achieved under acidic conditions. For instance, the reaction of a substituted this compound with an alcohol in the presence of a strong acid, such as a hydrohalic acid (e.g., hydrogen bromide) or sulfuric acid, leads to the corresponding ether. google.com This reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack by the alcohol on the carbocation yields the ether product.

Esterification: The hydroxyl group of this compound can be esterified to form the corresponding esters. This can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. A general method for the esterification of diols involves heating the diol with a carboxylic acid in the presence of an acid catalyst, either without a solvent or in a solvent like toluene. ysu.am This type of reaction is applicable to this compound to produce a variety of esters with different properties and potential applications.

Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1,4-pentadien-3-one (divinyl ketone). peerj.comnih.gov This transformation is a common reaction for secondary alcohols and can be carried out using a variety of oxidizing agents. The resulting α,β-unsaturated ketone is a valuable synthon in organic chemistry, known to participate in various reactions, including Michael additions and Diels-Alder reactions. The oxidation of this compound to its ketone counterpart is a key step in the synthesis of more complex molecules.

Table 1: Examples of Transformations Involving the Hydroxyl Group of this compound and its Derivatives

| Reaction Type | Reactant(s) | Product | Conditions |

| Etherification | Substituted this compound, Alcohol | Ether | Strong acid (e.g., HBr, H₂SO₄) google.com |

| Esterification | This compound, Carboxylic Acid | Ester | Acid catalyst, heat ysu.am |

| Oxidation | This compound | 1,4-Pentadien-3-one | Oxidizing agent peerj.comnih.gov |

Radical Chemistry

The radical chemistry of this compound is primarily centered around the reactivity of its conjugated diene system. While the hydroxyl group can influence the reaction pathways, the double bonds are the main sites for radical attack. The presence of a conjugated system allows for the formation of resonance-stabilized radical intermediates, leading to a mixture of products.

Radical Addition: Similar to other conjugated dienes like 1,3-butadiene, this compound is expected to undergo radical addition reactions. lumenlearning.com These reactions are typically initiated by a radical species, which can be generated from a peroxide or by UV light. youtube.com The addition of a radical to one of the double bonds results in the formation of a resonance-stabilized allylic radical. This intermediate can then react with a hydrogen donor or another molecule to give 1,2- and 1,4-addition products. lumenlearning.commasterorganicchemistry.com For example, the radical addition of hydrogen bromide to a conjugated diene typically yields the 1,4-adduct as the major product. lumenlearning.com The regioselectivity and stereoselectivity of these additions can be influenced by the nature of the attacking radical and the reaction conditions.

Radical Polymerization: The conjugated diene structure of this compound makes it a potential monomer for radical polymerization. mcgill.camdpi.com In this process, a radical initiator starts a chain reaction where monomer units add to the growing polymer chain. The polymerization of conjugated dienes can proceed through different modes of addition (1,2- and 1,4-), which affects the microstructure and properties of the resulting polymer. rsc.org While specific studies on the radical polymerization of this compound are not extensively documented, the principles of radical polymerization of other dienes like isoprene (B109036) and butadiene provide a framework for understanding its potential behavior. mcgill.ca The presence of the hydroxyl group could also influence the polymerization process, potentially participating in side reactions or affecting the solubility and properties of the final polymer. Reversible deactivation radical polymerization (RDRP) techniques could potentially be employed to achieve better control over the polymerization of such functional monomers. uliege.be

Table 2: Expected Radical Reactions of this compound Based on Analogy with Other Conjugated Dienes

| Reaction Type | Initiator/Reagent | Intermediate | Potential Products |

| Radical Addition | Radical Initiator (e.g., Peroxide), HBr | Resonance-stabilized allylic radical | 1,2- and 1,4-addition products lumenlearning.commasterorganicchemistry.com |

| Radical Polymerization | Radical Initiator | Propagating radical chain | Polymer with 1,2- and 1,4-microstructures mcgill.carsc.org |

Spectroscopic Characterization and Conformational Analysis

Rotational and Microwave Spectroscopy: A High-Resolution Glimpse

Rotational spectroscopy, particularly in the microwave region, offers an unparalleled level of precision for determining the geometric structure of molecules in the gas phase. For 1,4-pentadien-3-ol, these studies have been instrumental in unraveling its complex conformational landscape.

Conformational Landscape Analysis

Investigations using microwave spectroscopy have successfully identified and characterized the predominant conformer of this compound in the gas phase. researchgate.net The assigned rotamer is designated as the "skew-syn" conformer. In this arrangement, the carbon-oxygen bond is positioned skew (at an angle of approximately 120° from syn) relative to one of the vinyl groups and syn with respect to the other. researchgate.net This specific conformation is the most stable form of the molecule under the isolated conditions of the spectroscopic measurement.

Theoretical ab initio calculations have complemented these experimental findings, revealing a complex potential energy surface with multiple possible conformers. nih.gov However, the microwave spectrum is dominated by transitions belonging to the skew-syn form, indicating its energetic preference. There has been no spectroscopic evidence for the significant presence of other rotameric forms at the temperatures of the experiments. researchgate.net

Table 1: Spectroscopic Constants for the Skew-Syn Conformer of this compound

| Parameter | Value |

|---|---|

| Rotational Constants (MHz) | |

| A | 5050 (Predicted) |

| B | 2590 (Predicted) |

| C | 1930 (Predicted) |

| Dipole Moment Components (10⁻³⁰ Cm) | |

| µa | 5.1 (Predicted) |

| µb | 0.3 (Predicted) |

| µc | 0.5 (Predicted) |

Water Complexation Studies and Hydrogen Bonding

The interaction of this compound with water has also been investigated using microwave spectroscopy, providing insights into intermolecular hydrogen bonding. nih.gov A monohydrated complex of this compound has been characterized, and its structure corresponds to the global minimum predicted by theoretical calculations. nih.gov

In this complex, the water molecule acts as a hydrogen bond donor, forming a primary O-H···O_w bond with the oxygen atom of the alcohol's hydroxyl group (where O_w denotes the oxygen of the water molecule). nih.gov Additionally, a weaker O_w-H···π interaction is observed, where one of the hydrogen atoms of the water molecule interacts with the π-electron system of one of the vinyl groups of this compound. nih.gov This dual hydrogen bonding network serves to stabilize the water complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Chirality

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR have been employed for structural elucidation and, more recently, for chiral analysis.

¹H NMR and ¹³C NMR Data for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are consistent with its molecular structure, showing characteristic signals for the vinyl and carbinol protons and carbons. While a complete, tabulated dataset of chemical shifts and coupling constants was not available in the searched literature, spectral data is accessible through various databases.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C5 (CH₂) | ~5.1-5.3 | ~115 |

| C2/C4 (CH) | ~5.8-6.0 | ~140 |

| C3 (CH-OH) | ~4.3-4.5 | ~75 |

| OH | Variable | - |

Chiral Analysis by ¹H NMR Spectroscopy with Chiral Solvating Agents

As this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. The differentiation and quantification of these enantiomers are crucial in various chemical contexts. A notable development in this area is the use of ¹H NMR spectroscopy in conjunction with chiral solvating agents (CSAs).

Recent research has demonstrated the successful use of a gallium-based chiral anionic metal complex, denoted as [Ga-L1]Na, as a chiral solvating agent for the ¹H NMR analysis of alcohols, including this compound. researchgate.net In situ, direct ¹H NMR chiral analysis is a convenient and efficient technique that avoids the need for derivatization. researchgate.net

In a study involving the rhodium-catalyzed hydrogenative desymmetrization of this compound, the [Ga-L1]Na complex was used to directly assess the enantiomeric excess (%ee) of the product, 1-penten-3-ol (B1202030), in the reaction mixture by ¹H NMR. researchgate.net The ¹H NMR spectra of a mixture containing this compound and racemic 1-penten-3-ol in the presence of [Ga-L1]Na in acetonitrile-d₃ showed clear, baseline separation of the hydroxyl proton signals for the starting material and the two enantiomers of the product. researchgate.net This separation allows for the simultaneous calculation of the reaction conversion and the enantiomeric excess from a single NMR measurement. researchgate.net This methodology provides a rapid and powerful tool for stereochemical analysis in reactions involving chiral alcohols like this compound. researchgate.net

Monitoring Reaction Progress and Enantiomeric Excess using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions involving this compound and for the crucial determination of the enantiomeric purity of its chiral derivatives.

In asymmetric synthesis, tracking the conversion of the starting material and quantifying the enantiomeric excess (% ee) of the product are essential. For instance, during the rhodium-catalyzed hydrogenative desymmetrization of this compound to 1-penten-3-ol, ¹H NMR spectroscopy can be employed for a direct and rapid assessment. By mixing the reaction components with a chiral gallium complex, the hydroxyl peaks of the substrate and the racemic product can be clearly separated in the ¹H NMR spectrum, allowing for the simultaneous calculation of both the reaction conversion and the enantiomeric excess from a single measurement guidechem.com.

The determination of enantiomeric excess by NMR typically requires the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) thegoodscentscompany.com. These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum thegoodscentscompany.comresearchgate.net. The relative integration of these separated signals allows for a precise quantification of the enantiomeric ratio thegoodscentscompany.com. For alcohols like this compound, phosphorus-containing CDAs are particularly effective, as the resulting diastereomers can be analyzed by ³¹P-NMR, which offers large chemical shift dispersion and simplified spectra msu.edu.

The characteristic ¹H NMR signals for a derivative of this compound in CDCl₃ are detailed in the table below, showing the chemical shifts (δ) and coupling constants (J) that are fundamental for its structural confirmation nist.gov.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH=CH₂ | 5.85 | ddd | 17.0, 10.5, 6.3 |

| -CH=CH₂(trans) | 5.39 | dt | 17.0, 1.4 |

| -CH=CH₂(cis) | 5.26 | dt | 10.5, 1.4 |

| -CH(OH)- | 4.34 | dt | 6.3, 2.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure as an unsaturated alcohol.

Key vibrational frequencies observed in the spectrum include a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl group. The presence of carbon-carbon double bonds (C=C) from the vinyl groups is indicated by stretching vibrations in the medium to weak intensity range. Additionally, C-H stretching vibrations from both the sp²-hybridized (alkenyl) and sp³-hybridized carbons, as well as the C-O stretching of the alcohol group, are present.

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (sp²) | 3100-3010 | Medium |

| C-H Stretch (sp³) | 3000-2850 | Medium |

| C=C Stretch (Alkene) | 1680-1640 | Medium-Weak |

| C-O Stretch (Alcohol) | 1260-1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molar mass: 84.12 g/mol ), electron ionization (EI) mass spectrometry provides a distinct fragmentation pattern that is useful for its identification.

In the mass spectrum of an alcohol, the molecular ion peak (M⁺) is often weak or absent due to the ease of fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). Another typical fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, which leads to a resonance-stabilized cation. For this compound, alpha-cleavage would result in the loss of a vinyl radical (•CH=CH₂) to form a stable acylium-like ion.

The NIST Mass Spectrometry Data Center provides data for this compound showing characteristic peaks. The fragmentation pattern can be interpreted based on the stability of the resulting carbocations and radicals.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 83 | High | [M-H]⁺ |

| 57 | Base Peak | [M-C₂H₃]⁺ (Loss of vinyl radical) |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. The chromophores in this compound are the two isolated (non-conjugated) carbon-carbon double bonds.

Molecules with isolated double bonds, such as 1-pentene, typically exhibit a π → π* transition at wavelengths below 200 nm. For example, the related compound 1,4-pentadiene (B1346968), which also contains two non-conjugated double bonds, shows an absorption maximum well below 200 nm. The presence of the hydroxyl group in this compound is not expected to significantly shift the λmax into the accessible UV range (above 200 nm). Therefore, while this compound does absorb UV radiation, its primary absorption maximum is expected to be in the far-UV region, which is often not detectable by standard laboratory spectrophotometers.

Theoretical and Computational Studies

Ab Initio Calculations for Conformational Analysis

Ab initio calculations are a cornerstone of computational chemistry, providing a foundational understanding of molecular conformations by solving the electronic Schrödinger equation without empirical data. For 1,4-pentadien-3-ol, these calculations have been instrumental in mapping its complex conformational landscape, which arises from the rotational freedom around its three σ-bonds. chemicalbook.com

Studies combining microwave spectroscopy with ab initio computations at the MP2/cc-pVTZ level of theory have been particularly revealing. researchgate.net These calculations indicate the existence of three stable rotameric forms of the molecule. researchgate.net The most stable conformer is characterized by a specific arrangement where one vinyl group is syn to the hydroxyl oxygen, and the hydroxyl hydrogen is oriented towards the other, skew-arranged vinyl group. chemicalbook.comresearchgate.net This preferred geometry facilitates simultaneous intramolecular C-H···O and O-H···π interactions, which contribute to its stability. chemicalbook.comresearchgate.net

Further investigations into the monohydrated complex of this compound show that the experimentally observed structure corresponds to the global minimum predicted by these theoretical models. researchgate.net This complex is stabilized by a primary O-H···Ow hydrogen bond, supplemented by a weaker Ow-H···π interaction. researchgate.net

Table 1: Calculated Conformational Data for this compound

| Conformer | Theoretical Method | Key Dihedral Angles | Relative Energy (kJ/mol) | Stabilizing Interactions |

| Global Minimum | MP2/cc-pVTZ | C7=C6-C1-O3, C5=C4-C1-O3, H8-O3-C1-H2 | 0.0 | C-H···O and O-H···π |

| Rotamer 2 | MP2/cc-pVTZ | Varies | Higher | - |

| Rotamer 3 | MP2/cc-pVTZ | Varies | Higher | - |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound and its derivatives, DFT calculations have been employed to investigate various aspects of their chemistry.

In the context of conformational analysis, DFT calculations at the B3LYP/6-31G* level have corroborated the findings from ab initio methods, confirming the stable rotameric forms of the molecule. researchgate.net DFT has also been used to study the chemoselective reduction of the carbonyl functionality in related diaryl-1,4-pentadien-3-ones through hydrosilylation. lookchem.com These calculations revealed the importance of hydrogen bonding effects between the allylic alcohol, solvent, and catalyst. lookchem.com

Furthermore, DFT has been instrumental in understanding reaction mechanisms involving this compound. For instance, the Nazarov cyclization of this substrate has been analyzed using a combination of DFT and classical molecular dynamics. uab.cat These studies have elucidated the reaction steps, which include protonation of the alcohol, water loss to form a carbocation, and subsequent cyclization. uab.cat The calculations have also shown how encapsulation within a [Ga4L6]12- metallocage can alter the reaction energetics, allowing the reaction to proceed at neutral pH, in contrast to the acidic conditions required in solution. uab.catresearchgate.net

Atoms in Molecule (AIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. ias.ac.in An AIM analysis provides a rigorous definition of a chemical bond through the presence of a bond critical point (BCP) between two nuclei. ias.ac.in

For the this compound···water complex, AIM analysis has been used to further elucidate the nature of the hydrogen bonds. researchgate.net The presence of a BCP between the hydrogen of the hydroxyl group and the oxygen of the water molecule, as well as between a water hydrogen and the π-system of the dienol, provides quantitative evidence for these interactions. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can be used to classify the strength and nature of these bonds. ias.ac.in Generally, for non-covalent interactions, the value of ρ is low and the Laplacian is positive. ias.ac.in

Natural Bond Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hybridization, and delocalization effects within a molecule by transforming the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure representation (bonds, lone pairs, etc.). uni-muenchen.de

In the study of the this compound···water complex, NBO calculations were applied to further characterize the hydrogen bonding interactions. researchgate.net This analysis can quantify the donor-acceptor interactions between the filled lone pair orbitals of the oxygen atom (donor) and the empty antibonding orbitals of the O-H or C-H bonds (acceptor). The strength of these interactions is estimated by the second-order perturbation energy, E(2), which indicates the degree of stabilization due to electron delocalization. wisc.edu For instance, in the this compound monomer, NBO analysis would quantify the stabilization energy arising from the intramolecular O-H···π and C-H···O interactions. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of water | σ(O-H) of dienol | High | Hydrogen Bond |

| LP (O) of dienol | σ(C-H) of dienol | Moderate | Intramolecular H-Bond |

| π (C=C) of dienol | σ*(O-H) of water | Moderate | π-type Hydrogen Bond |

Note: This table is illustrative. Actual values would be obtained from specific NBO calculations.

Symmetry Considerations in Pericyclic Reactions (Woodward-Hoffmann Rules, FMO Theory)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The stereochemical outcome of these reactions is governed by the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. libretexts.orgchemistrydocs.comwikipedia.org

This compound is a substrate for the Nazarov cyclization, an electrocyclic reaction. uab.cat According to the Woodward-Hoffmann rules for thermal electrocyclic reactions, a system with 4n π-electrons will undergo a conrotatory ring closure, while a 4n+2 π-electron system will undergo a disrotatory closure. libretexts.org The pentadienyl cation, formed after protonation and loss of water from this compound, is a 4π-electron system. uab.cat Therefore, under thermal conditions, its cyclization is predicted to be conrotatory.

FMO theory provides an alternative, often simpler, way to predict the outcome of pericyclic reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk For an electrocyclic reaction, the symmetry of the HOMO of the polyene determines the mode of ring closure. The terminal lobes of the HOMO must rotate to allow for constructive (in-phase) overlap to form the new σ-bond. For the 4π pentadienyl cation, the HOMO has lobes of opposite phase at the termini, requiring a conrotatory motion to achieve bonding overlap. chemistrydocs.com

Computational Modeling of Reaction Mechanisms

Computational modeling provides a detailed, step-by-step understanding of reaction mechanisms, including the identification of intermediates and transition states.

The Nazarov cyclization of this compound has been a subject of such computational studies. uab.cat These models have detailed the reaction pathway both in solution and within a supramolecular cage. uab.catresearchgate.net The mechanism involves:

Protonation: The hydroxyl group is protonated.

Dehydration: A water molecule is lost, forming a pentadienyl cation intermediate.

Cyclization: The 4π-electron pentadienyl cation undergoes a conrotatory electrocyclization to form a cyclopentenyl cation.

Deprotonation: Loss of a proton yields the final cyclopentenone product.

Computational studies have shown that a supramolecular cage can accelerate this reaction by pre-organizing the substrate and stabilizing the transition state. researchgate.net

The characterization of transition states is a crucial aspect of computational reaction modeling. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the Nazarov cyclization of this compound, the transition state for the key electrocyclization step has been computationally characterized. uab.cat These calculations confirm the conrotatory nature of the ring closure. The geometry of the transition state reveals the extent of bond formation and the specific atomic motions involved in transforming the pentadienyl cation into the cyclopentenyl cation. The calculated activation energy for this step provides a quantitative measure of the reaction barrier. uab.cat In the context of catalysis by a metallocage, computational studies have shown that the transition state is stabilized within the cage, leading to a lower activation barrier and rate acceleration. researchgate.net

Catalytic Pathways and Energetics

Theoretical and computational studies have provided significant insights into the catalytic pathways and energetics of reactions involving this compound. These investigations, often employing Density Functional Theory (DFT), have elucidated reaction mechanisms, identified key intermediates and transition states, and explained the influence of various catalysts on reaction outcomes.

One of the most studied catalytic pathways is the Nazarov cyclization of 1,4-pentadien-3-ols. nih.govrsc.org This reaction involves the 4π-electrocyclic ring closure of a pentadienyl cation, formed from the alcohol precursor in the presence of a Brønsted or Lewis acid, to yield cyclopentadiene (B3395910) products. nih.gov The efficiency and selectivity of this cyclization are highly dependent on the catalyst and reaction conditions.

Research has shown that Lewis acids, such as iron(III) bromide (FeBr₃), are effective catalysts for the intramolecular interrupted Nazarov cyclization. nih.govrsc.org For instance, the treatment of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol with FeBr₃ leads to the formation of substituted cyclopenta[b]indoles through a cascade of Nazarov cyclization, nucleophilic amination, and isomerization. nih.gov The choice of catalyst has a marked impact on the product yield. nih.govrsc.org

Table 1: Optimization of Reaction Conditions for the Intramolecular Interrupted Nazarov Cyclization of a this compound Derivative

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | FeBr₃ | CHCl₃ | 50 | 0.5 | 75 |

| 2 | FeCl₃ | CHCl₃ | 50 | 0.5 | 55 |

| 3 | AlCl₃ | CHCl₃ | 50 | 0.5 | 10 |

| 4 | ZrCl₄ | CHCl₃ | 50 | 0.5 | 10 |

Data sourced from a study on the cyclization of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol. nih.gov

Computational studies have also explored the role of supramolecular catalysts, such as a K₁₂[Ga₄L₆] metallocage, in the Nazarov cyclization. researchgate.net These studies reveal that the reaction mechanism involves the protonation of the alcohol, followed by cyclization. The metallocage is suggested to accelerate the reaction by increasing the basicity of the encapsulated alcohol. researchgate.net

Another significant catalytic pathway for this compound is hydrogenation. Studies have investigated the hydrogenation of this compound in the aqueous phase using a palladium-black catalyst. acs.org This reaction yields products such as 3-pentanol (B84944) and 3-pentanone. acs.org Furthermore, rhodium-catalyzed hydrogenative desymmetrization of this compound has been explored, demonstrating a pathway to chiral products like 1-penten-3-ol (B1202030). researchgate.net

DFT calculations have been instrumental in understanding the mechanism and selectivity of other catalytic reactions involving related pentadiene structures. For example, in the Cu(I)-catalyzed addition of 1,4-pentadiene (B1346968) to acetophenone, DFT studies have shown that the reaction proceeds through three main steps: generation of an allyl-Cu(I) species, formation of a Cu(I)-alkoxide intermediate, and finally, production of the chiral tertiary alcohol. rsc.org These calculations revealed that the generation of the allyl-Cu(I) species is the rate-determining step. rsc.org The energetics of the system dictate the regioselectivity and stereoselectivity of the products. rsc.org

The energetics of the dissociation of this compound itself have also been examined. Upon photoexcitation at 193 nm, the molecule undergoes rapid internal conversion to a highly energized ground electronic state, which then dissociates into a pentadienyl radical and a hydroxyl (OH) radical. acs.org The dissociation rate constant has been measured to be (2.0 ± 0.4) × 10⁷ s⁻¹. acs.org The average relative translational energy of the photofragments was determined to be 41.8 ± 5.0 kJ mol⁻¹ for the ground vibrational state of OH. acs.org

Table 2: Energetic Properties of this compound Photodissociation

| Property | Value |

|---|---|

| Dissociation Rate Constant | (2.0 ± 0.4) × 10⁷ s⁻¹ |

| Average Relative Translational Energy of Fragments (OH, v=0) | 41.8 ± 5.0 kJ mol⁻¹ |

| Average Relative Translational Energy of Fragments (OH, v=1) | 37.4 ± 5.0 kJ mol⁻¹ |

| Rotational Temperature of OH (v=0) | 1250 ± 100 K |

| Rotational Temperature of OH (v=1) | 1020 ± 100 K |

Data sourced from ArF laser photodissociation dynamics studies. acs.org

Theoretical studies have also investigated the conformations and non-covalent interactions of this compound. Ab initio calculations combined with microwave spectroscopy have shown that the monomer prefers a configuration that allows for simultaneous C-H···O and O-H···π interactions. researchgate.net In its complex with water, the global minimum energy structure is stabilized by a primary O-H···Ow hydrogen bond and a weaker Ow-H···π hydrogen bond. researchgate.net

Applications in Complex Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block

1,4-Pentadien-3-ol, also known as divinylcarbinol, is widely recognized as a versatile building block in organic chemistry. guidechem.commusechem.com Its structure offers a platform for introducing conjugated diene and hydroxyl functionalities into more complex molecules. guidechem.com The prochiral nature of this symmetrical molecule allows for desymmetrization reactions, such as the Sharpless asymmetric epoxidation, to generate highly enantiomerically pure products. orgsyn.orgorgsyn.org This process combines an initial asymmetric synthesis with a subsequent kinetic resolution, yielding products with exceptional levels of enantiomeric purity. researchgate.net The compound's utility is demonstrated in its application to the synthesis of various chemicals, including pharmaceuticals and natural products. guidechem.comscbt.com For instance, aminohydroxylation of divinylcarbinol can produce aminopentenediols, which are key substrates for creating useful building blocks for cytotoxic jaspines and glycosidase inhibitors. chemicalpapers.comresearchgate.net

Precursor for Pharmaceuticals and Agrochemicals

The this compound scaffold is a key starting point for the development of new pharmaceutical and agrochemical agents. guidechem.comontosight.ai Its derivatives, particularly those of its oxidized form, 1,4-pentadien-3-one (B1670793), have been extensively studied for a range of biological activities. researchgate.netnih.gov This structural motif is a precursor in the biosynthesis of natural flavonoids and serves as a foundational structure for creating agents with potential applications in crop protection and medicine. researchgate.netnih.gov

Derivatives of the 1,4-pentadien-3-one structure, which is directly accessible from this compound, have demonstrated significant potential as bioactive agents.

Antiviral Activity: Numerous studies have shown that 1,4-pentadien-3-one derivatives possess potent antiviral properties, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). mdpi.comnih.gov For example, a series of derivatives containing a 1,3,4-thiadiazole (B1197879) moiety exhibited excellent protection activity against TMV, with some compounds showing efficacy superior to the commercial agent ribavirin. mdpi.comnih.gov Similarly, derivatives incorporating a triazine moiety also showed excellent inactivation activity against TMV. peerj.com

Antibacterial Activity: The scaffold has been used to develop novel antibacterial agents. Derivatives containing a 1,2,4-triazole (B32235) moiety displayed significant activity against plant pathogenic bacteria such as Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo). researchgate.netresearchgate.net In one study, compounds F8 and F17 were more effective against R. solanacearum than the commercial agent bismerthiazol. researchgate.net Another series featuring a benzothiazole (B30560) moiety also showed potent activity against Xoo and Xanthomonas axonopodis pv. citri (Xac). researchgate.net

Antifungal Activity: Research has also explored the antifungal potential of this class of compounds. Derivatives containing a sulfonamide moiety were effective against various fungi, with one compound, E6, showing activity against Phytophthora litchii that was comparable to the commercial fungicide azoxystrobin. researchgate.netnih.gov

Table 1: Bioactivity of 1,4-Pentadien-3-one Derivatives

| Compound/Derivative Class | Target Organism | Bioactivity Measurement (EC₅₀) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative (4h) | Tobacco Mosaic Virus (TMV) | 105.01 µg/mL | mdpi.comnih.gov |

| 1,3,4-Thiadiazole Derivative (4q) | Tobacco Mosaic Virus (TMV) | 129.87 µg/mL | mdpi.comnih.gov |

| Ribavirin (Commercial Control) | Tobacco Mosaic Virus (TMV) | 457.25 µg/mL | mdpi.comnih.gov |

| Triazine Derivative (4a) | Tobacco Mosaic Virus (TMV) | 12.5 µg/mL | peerj.com |

| Ningnanmycin (Commercial Control) | Tobacco Mosaic Virus (TMV) | 13.5 µg/mL | peerj.com |

| 1,2,4-Triazole Derivative (F8) | Ralstonia solanacearum | 18.6 µg/mL | researchgate.net |

| 1,2,4-Triazole Derivative (F17) | Ralstonia solanacearum | 18.6 µg/mL | researchgate.net |

| Bismerthiazol (Commercial Control) | Ralstonia solanacearum | 55.2 µg/mL | researchgate.net |

| Benzothiazole Derivative (3i) | Xanthomonas oryzae pv. oryzae | 11.9 µg/mL | researchgate.net |

| Sulfonamide Derivative (E6) | Phytophthora litchii | 0.5 µg/mL | nih.gov |